molecular formula C24H24N6O2 B6531979 4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-48-9

4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6531979
CAS RN: 1019106-48-9
M. Wt: 428.5 g/mol
InChI Key: QJHHFCSZAMHXFQ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The methoxy groups (-OCH3) attached to the benzene ring are electron-donating groups, which can influence the compound’s reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy groups could potentially influence the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. Potential reactions could include substitutions at the benzene ring or reactions involving the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Antimalarial Activity

The same compound also showed significant antimalarial activity. The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests that these derivatives may be considered potential pharmacophores for the preparation of safe and effective antimalarial agents .

Anti-HIV Activity

Indole derivatives, which share a similar structure with the compound , have been reported to possess anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Anticancer Activity

Indole derivatives have also been reported to possess anticancer activity . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Antitubercular Activity

Compounds with a similar structure, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole, have shown potent antitubercular activity against Mycobacterium tuberculosis strain .

Antioxidant Activity

Indole derivatives are also known for their antioxidant activity . This property can be beneficial in various therapeutic applications, including the treatment of diseases caused by oxidative stress .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended to be a drug, future research could involve studying its pharmacological effects .

properties

IUPAC Name

4-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-15-16(2)29-30(17(15)3)23-14-13-22(27-28-23)25-19-7-9-20(10-8-19)26-24(31)18-5-11-21(32-4)12-6-18/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHHFCSZAMHXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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